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Compound of Interest

Compound Name: 1-Decylpiperazine

Cat. No.: B1346260 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 1-Decylpiperazine, a valuable building block in medicinal chemistry and materials science.

While specific experimental spectra for 1-Decylpiperazine are not readily available in public

databases, this document presents predicted data based on the analysis of homologous N-

alkylpiperazines and established spectroscopic principles. Detailed experimental protocols for

acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data are also provided to guide researchers in the characterization of this and similar

compounds.

Predicted Spectroscopic Data of 1-Decylpiperazine
The following tables summarize the predicted quantitative spectroscopic data for 1-
Decylpiperazine (Molecular Formula: C₁₄H₃₀N₂, Molecular Weight: 226.4 g/mol ).

Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 2.85 t 4H

Piperazine ring

protons (N-CH₂)

adjacent to the decyl

group

~ 2.45 t 4H

Piperazine ring

protons (N-CH₂) distal

to the decyl group

~ 2.30 t 2H

Methylene protons (α

to piperazine nitrogen)

of the decyl chain

~ 1.45 m 2H

Methylene protons (β

to piperazine nitrogen)

of the decyl chain

~ 1.25 m 14H
Methylene protons of

the decyl chain

~ 0.88 t 3H
Methyl protons of the

decyl chain

Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
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Chemical Shift (δ, ppm) Assignment

~ 59.0
Methylene carbons (α to piperazine nitrogen) of

the decyl chain

~ 55.0
Piperazine ring carbons adjacent to the decyl

group

~ 46.0 Piperazine ring carbons distal to the decyl group

~ 32.0 Methylene carbons of the decyl chain

~ 29.5 Methylene carbons of the decyl chain

~ 29.3 Methylene carbons of the decyl chain

~ 27.5 Methylene carbons of the decyl chain

~ 22.7 Methylene carbon of the decyl chain

~ 14.1 Methyl carbon of the decyl chain

Table 3: Predicted FT-IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

3300 - 3200 Weak-Medium, Broad N-H Stretch (secondary amine)

2950 - 2850 Strong C-H Stretch (aliphatic)

1470 - 1450 Medium C-H Bend (methylene)

1380 - 1370 Medium C-H Bend (methyl)

1200 - 1000 Medium-Strong C-N Stretch

Table 4: Predicted Mass Spectrometry Data (Electron
Ionization - EI)
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m/z Relative Intensity Assignment

226 Moderate [M]⁺ (Molecular Ion)

113 High
[M - C₈H₁₇]⁺ (cleavage of the

decyl chain)

99 High
[C₆H₁₃N₂]⁺ (piperazine ring

with ethyl fragment)

85 High
[C₅H₁₁N₂]⁺ (piperazine ring

with methyl fragment)

56 High [C₃H₆N]⁺

Experimental Protocols
The following are generalized protocols for obtaining high-quality spectroscopic data for N-

alkylpiperazine derivatives. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh 5-10 mg of the purified 1-Decylpiperazine.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field instrument.

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.
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Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher.

Pulse Program: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the empty ATR crystal.

Place a small amount of neat 1-Decylpiperazine liquid directly onto the ATR crystal.

Data Acquisition:

Spectrometer: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Sample Preparation (for GC-MS with Electron Ionization):
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Prepare a dilute solution of 1-Decylpiperazine (approximately 1 mg/mL) in a volatile organic

solvent such as dichloromethane or methanol.

Data Acquisition (GC-MS):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

GC Column: A non-polar capillary column (e.g., DB-5ms).

Injection Volume: 1 µL.

Inlet Temperature: 250 °C.

GC Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp

at 10-20 °C/min to a final temperature of 280-300 °C.

Mass Range: m/z 40-500.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

an organic molecule like 1-Decylpiperazine.
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A logical workflow for the spectroscopic analysis of 1-Decylpiperazine.

To cite this document: BenchChem. [Spectroscopic Profile of 1-Decylpiperazine: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1346260#spectroscopic-data-nmr-ir-ms-of-1-
decylpiperazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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